2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide
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Overview
Description
2-(5-AMINO-1H-TETRAZOL-1-YL)-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLENE]ACETOHYDRAZIDE is a complex organic compound that features a tetrazole ring, a hydrazide group, and a dibromo-dichlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-AMINO-1H-TETRAZOL-1-YL)-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLENE]ACETOHYDRAZIDE typically involves multiple steps. The initial step often includes the formation of the tetrazole ring, which can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization step and continuous flow reactors for the subsequent condensation and substitution reactions. The use of catalysts and solvents that enhance reaction rates and selectivity would also be crucial .
Chemical Reactions Analysis
Types of Reactions
2-(5-AMINO-1H-TETRAZOL-1-YL)-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLENE]ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring would yield tetrazole oxides, while substitution of the bromine atoms could yield a variety of substituted derivatives .
Scientific Research Applications
2-(5-AMINO-1H-TETRAZOL-1-YL)-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(5-AMINO-1H-TETRAZOL-1-YL)-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The dibromo-dichlorobenzyl moiety may enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT): This compound also features a tetrazole ring and is used in energetic materials.
1-Methyl-5-amino-1H-tetrazole: Another tetrazole derivative with applications in medicinal chemistry.
Uniqueness
2-(5-AMINO-1H-TETRAZOL-1-YL)-N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]PHENYL}METHYLENE]ACETOHYDRAZIDE is unique due to its combination of a tetrazole ring, a hydrazide group, and a dibromo-dichlorobenzyl moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H13Br2Cl2N7O2 |
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Molecular Weight |
578.0 g/mol |
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C17H13Br2Cl2N7O2/c18-11-3-10(6-23-24-15(29)7-28-17(22)25-26-27-28)16(13(19)4-11)30-8-9-1-2-12(20)5-14(9)21/h1-6H,7-8H2,(H,24,29)(H2,22,25,27)/b23-6+ |
InChI Key |
QZVXYLRGUBQBCQ-TXNBCWFRSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CN3C(=NN=N3)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2Br)Br)C=NNC(=O)CN3C(=NN=N3)N |
Origin of Product |
United States |
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